Ortho-Fluorine Regiochemistry Confers Distinct HIV-1 RT Inhibitory Potency Relative to Para-Fluoro and Non-Fluorinated 6-Benzyl-2-(methylthio)pyrimidin-4(3H)-one Analogs
In the S-DABO class, the position of fluorine on the 6-benzyl ring directly modulates anti-HIV-1 reverse transcriptase (RT) inhibitory activity. While direct IC₅₀ data for the target compound (6-(2-fluorobenzyl)) has not been published in a dedicated head-to-head study, the SAR framework established for closely related 6-arylmethyl-2-(methylthio)pyrimidin-4(3H)-ones allows a class-level inference of differential potency [1]. The 6-(2,6-difluorobenzyl)-5-methyl analog (S-DABO) exhibits an IC₅₀ of 200 nM against recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro [2]. By comparison, the non-fluorinated 6-benzyl-2-(methylthio)pyrimidin-4(3H)-one is a weak dihydrofolate reductase inhibitor with no reported HIV-1 RT activity, and the 6-(4-fluorobenzyl) regioisomer shows altered binding orientation that generally yields lower RT inhibitory potency than ortho-fluorinated congeners [3]. The target compound's ortho-fluorine is predicted to engage in favorable halogen-bonding interactions within the NNRTI binding pocket, a feature absent in non-fluorinated and meta/para-fluorinated analogs [1].
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory activity |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 1 µM (based on ortho-fluorinated S-DABO SAR); exact value awaits experimental determination |
| Comparator Or Baseline | 6-(2,6-Difluorobenzyl)-5-methyl-2-(methylthio)pyrimidin-4(3H)-one (S-DABO): IC₅₀ = 200 nM [2]; 6-Benzyl-2-(methylthio)pyrimidin-4(3H)-one: no HIV-1 RT inhibition reported; 6-(4-Fluorobenzyl) analogs: generally reduced RT potency relative to ortho-fluorinated derivatives [3] |
| Quantified Difference | Potency rank order predicted: 2,6-difluorobenzyl > 2-fluorobenzyl > 4-fluorobenzyl > benzyl; exact fold-difference for target compound not yet established experimentally |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase assay in vitro; S-DABO class SAR derived from MT-4 cell-based anti-HIV-1 assays and cell-free RT enzymatic assays |
Why This Matters
For HIV-1 NNRTI lead optimization, the ortho-fluorine regiochemistry is a critical determinant of RT binding affinity; procurement of the incorrect regioisomer (e.g., 4-fluorobenzyl) will yield a compound with predictably lower target engagement, compromising SAR interpretation and lead progression.
- [1] Structure–Activity Relationship Studies on New DABOs: Effect of Substitutions at Pyrimidine C-5 and C-6 Positions on Anti-HIV-1 Activity. Antiviral Chemistry and Chemotherapy, 2001, 12(Suppl. 1), 37–50. View Source
- [2] BindingDB Entry BDBM2386: 6-(2,6-Difluorophenylmethyl)-3,4-dihydro-5-methyl-2-(methylthio)pyrimidin-4(3H)-one. IC₅₀ = 200 nM against HIV-1 RT. View Source
- [3] Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Molecules, 2014, 19, 18632–18655. View Source
